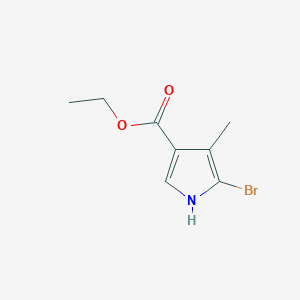

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

CAS No.: 874496-31-8

Cat. No.: VC11697999

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874496-31-8 |

|---|---|

| Molecular Formula | C8H10BrNO2 |

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 |

| Standard InChI Key | CUKUDVGMDUOWMG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC(=C1C)Br |

| Canonical SMILES | CCOC(=O)C1=CNC(=C1C)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate belongs to the class of heterocyclic aromatic compounds. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 232.07 g/mol and an exact mass of 230.989 g/mol . The IUPAC name, ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate, reflects its substituent positions, while its SMILES notation (CCOC(=O)C1=CNC(=C1C)Br) and InChIKey (CUKUDVGMDUOWMG-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874496-31-8 | |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| Exact Mass | 230.989 g/mol | |

| Topological Polar Surface Area | 42.09 Ų | |

| LogP (Partition Coefficient) | 2.26 |

Structural Analysis

The compound’s planar pyrrole ring facilitates π–π stacking interactions, which are critical in supramolecular assemblies and crystal engineering. The bromine atom at the 5-position introduces halogen bonding potential, influencing intermolecular interactions and solid-state packing. The methyl and ethoxycarbonyl groups contribute to steric and electronic effects, modulating reactivity in substitution and cross-coupling reactions.

Synthesis and Derivative Formation

Historical Synthesis

The first reported synthesis of ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate dates to Corwin and Kleinspehn’s 1953 work in the Journal of the American Chemical Society. Their method involved bromination of ethyl 4-methyl-1H-pyrrole-3-carboxylate using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions .

Modern Synthetic Routes

Contemporary synthesis strategies include:

-

Bromination of Pyrrole Precursors: Ethyl 4-methyl-1H-pyrrole-3-carboxylate is treated with NBS in dichloromethane (DCM) under inert atmospheres to introduce bromine selectively at the 5-position.

-

Esterification of Carboxylic Acids: Reacting 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the ester derivative.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DCM, N₂, 25°C, 24h | 65–75% | |

| Esterification | EtOH, H₂SO₄, reflux, 6h | 80–85% |

Key Derivatives

The compound serves as a precursor for:

-

5-Bromo-4-methyl-pyrrole-3-carboxylic acid: Obtained via saponification of the ester group .

-

Cross-Coupled Products: Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives for drug discovery.

-

Reduced Alcohols: LiAlH₄ reduction produces 5-bromo-4-methyl-pyrrol-3-methanol, a building block for chiral ligands.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate is a key intermediate in synthesizing serotonin receptor modulators. Its agonist activity at the 5-HT₂C receptor has implications for treating obesity and psychiatric disorders. Derivatives with substituted aryl groups show enhanced binding affinity and metabolic stability.

Material Science

The compound’s halogen bonding capability enables the design of supramolecular frameworks with tailored optical and electronic properties. Its incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities.

Agricultural Chemistry

Brominated pyrroles are investigated as pesticide precursors due to their insecticidal and antifungal activities. The methyl and ester groups improve lipophilicity, aiding penetration through insect cuticles.

Structural and Mechanistic Insights

Reactivity Patterns

-

Nucleophilic Substitution: The bromine atom undergoes SNAr reactions with amines or thiols, forming C–N or C–S bonds.

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki, Heck) introduce aryl or alkenyl groups at the 5-position.

-

Ester Hydrolysis: Alkaline conditions yield the carboxylic acid, which is further functionalized via amidation or acyl chloride formation .

Spectroscopic Characterization

-

¹H NMR: Signals at δ 1.3 (triplet, CH₂CH₃), δ 4.3 (quartet, OCH₂), and δ 6.8 (singlet, pyrrole H) confirm the structure .

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–Br stretch) are diagnostic.

Future Research Directions

Drug Discovery

Optimizing 5-HT₂C receptor agonists derived from this compound could address unmet needs in obesity and schizophrenia treatment. Structure-activity relationship (SAR) studies focusing on substituent effects are warranted.

Advanced Materials

Exploring its role in photoactive MOFs or conductive polymers may unlock applications in energy storage and sensors. Theoretical studies on halogen bonding dynamics could guide material design.

Green Chemistry

Developing solvent-free bromination methods or biocatalytic esterification routes would enhance sustainability. Lifecycle assessments of industrial synthesis pathways are needed to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume